molecular formula C15H16O2 B14580912 1-(Benzyloxy)-4-methoxy-2-methylbenzene CAS No. 61552-31-6

1-(Benzyloxy)-4-methoxy-2-methylbenzene

Cat. No.: B14580912
CAS No.: 61552-31-6
M. Wt: 228.29 g/mol
InChI Key: IKOFEVLUJHECHR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-methoxy-2-methylbenzene is a substituted benzene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 2. Its molecular formula is C₁₅H₁₆O₂, with a molecular weight of 228.29 g/mol.

Properties

CAS No.

61552-31-6

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

4-methoxy-2-methyl-1-phenylmethoxybenzene

InChI

InChI=1S/C15H16O2/c1-12-10-14(16-2)8-9-15(12)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

IKOFEVLUJHECHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-methoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as column chromatography may also be employed to achieve industrial-grade quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Benzyloxy)-4-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-methoxy-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(Benzyloxy)-4-methoxy-2-methylbenzene with analogs differing in substituents, highlighting their molecular properties, synthesis routes, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Properties/Applications References
This compound C₁₅H₁₆O₂ 228.29 -OCH₂C₆H₅, -OCH₃, -CH₃ Benzylation of phenolic precursors Intermediate in drug synthesis
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ 293.16 -OCH₂C₆H₅, -Br, -OCH₃ Bromination of protected phenol derivatives Halogenated intermediate for cross-coupling reactions
1-Bromo-4-methoxy-2-(phenylmethoxy)benzene C₁₄H₁₃BrO₂ 293.16 -Br, -OCH₃, -OCH₂C₆H₅ Bromination of benzyloxy-methoxybenzene Suzuki-Miyaura coupling precursor
2-(Benzyloxy)-1-iodo-4-methylbenzene C₁₄H₁₃IO 324.16 -I, -CH₃, -OCH₂C₆H₅ Iodination via electrophilic substitution Radiolabeling or heavy-atom derivatives
4-(Chloromethyl)-1-methoxy-2-methylbenzene C₉H₁₁ClO 170.64 -Cl, -CH₃, -OCH₃ Chloromethylation of methoxybenzene Stabilized intermediate for polymer synthesis

Key Takeaways

Substituent Effects : Halogen atoms (Br, I) enhance reactivity for cross-coupling, while methyl groups improve steric stability.

Synthetic Optimization : n-BuLi routes outperform Grignard methods in reproducibility for benzyloxy-containing compounds.

Diverse Applications : Structural variations enable tailored applications, from pharmaceuticals (brominated analogs) to materials (ethynyl derivatives).

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